5-Chloro Bifeprunox Mesylate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic chemical nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups and salt formations. The complete IUPAC name is designated as 5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one;methanesulfonic acid. This nomenclature precisely describes the structural hierarchy beginning with the benzoxazolone core framework, followed by the chlorine substitution at position 5, the piperazine linkage at position 7, and the biphenylmethyl substituent attached to the piperazine nitrogen.
The compound maintains registry identification through multiple database systems, with the Chemical Abstracts Service number 1217042-05-1 serving as the primary identifier. The systematic name reflects the mesylate salt formation, indicating the presence of methanesulfonic acid as the counterion to the basic nitrogen-containing benzoxazolone derivative. This salt formation represents a common pharmaceutical practice for improving the stability and solubility characteristics of nitrogen-containing heterocyclic compounds.
Additional nomenclature considerations include the designation of positional isomerism within the benzoxazolone ring system. The compound exhibits specific substitution patterns that distinguish it from other potential chlorinated derivatives. The numbering system follows standard heterocyclic nomenclature protocols, where the oxygen atom receives position 1, nitrogen occupies position 3, and the chlorine substituent resides at position 5 of the benzoxazolone framework.
The biphenyl moiety within the structure requires careful nomenclature consideration, as it represents a meta-substituted biphenyl system attached through a methylene bridge to the piperazine ring. This structural arrangement creates specific stereochemical and conformational implications that influence the overall molecular geometry and potential biological interactions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₂₅H₂₆ClN₃O₅S, representing the complete salt structure including both the active pharmaceutical ingredient and the methanesulfonic acid counterion. This formula indicates the presence of 25 carbon atoms, 26 hydrogen atoms, one chlorine atom, three nitrogen atoms, five oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 516.0 g/mol according to PubChem computational analysis.
The parent compound, 5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one, exhibits the molecular formula C₂₄H₂₂ClN₃O₂ prior to salt formation. This represents the active pharmaceutical moiety without the methanesulfonic acid component. The addition of methanesulfonic acid (CH₄O₃S) to form the mesylate salt accounts for the additional carbon, hydrogen, oxygen, and sulfur atoms in the complete molecular formula.
Table 1: Molecular Weight Analysis of this compound Components
| Component | Molecular Formula | Molecular Weight (g/mol) | Percentage by Weight |
|---|---|---|---|
| Parent Base | C₂₄H₂₂ClN₃O₂ | 419.9 | 81.4% |
| Methanesulfonic Acid | CH₄O₃S | 96.1 | 18.6% |
| Complete Salt | C₂₅H₂₆ClN₃O₅S | 516.0 | 100.0% |
The molecular weight distribution demonstrates that the parent pharmaceutical compound constitutes approximately 81.4% of the total molecular weight, while the methanesulfonic acid counterion represents 18.6% of the total mass. This ratio is significant for pharmaceutical calculations and formulation considerations.
Computational analysis reveals that the exact mass of the compound is calculated with high precision using advanced mass spectrometric techniques. The presence of the chlorine isotope pattern provides additional confirmatory evidence for structural identification, as chlorine exhibits characteristic isotopic distributions in mass spectral analysis.
Crystallographic Data and Solid-State Structure
The crystallographic analysis of this compound builds upon extensive research conducted on polymorphic forms of related bifeprunox mesylate compounds. While specific single-crystal diffraction data for the 5-chloro derivative has not been extensively published, comparative analysis with the parent bifeprunox mesylate polymorphs provides valuable structural insights. The benzoxazolone core structure typically exhibits planar geometry with specific intramolecular interactions that influence crystal packing arrangements.
Crystal structure analysis of related bifeprunox mesylate polymorphs reveals three distinct crystalline forms designated as alpha, gamma, and delta polymorphs. These polymorphic variations demonstrate different melting points, stability profiles, and crystalline arrangements. The alpha polymorph shows superior thermodynamic stability with a melting point of 277°C, while the gamma and delta forms exhibit melting points of approximately 273°C and 265°C respectively.
Table 2: Comparative Crystallographic Parameters for Bifeprunox Mesylate Polymorphs
| Polymorph | Melting Point (°C) | Stability | Crystal Habit | Filtration Properties |
|---|---|---|---|---|
| Alpha | 277 | Thermodynamically Stable | Large Crystals | Easily Filterable |
| Gamma | 273 | Metastable | Mixed Forms | Moderate |
| Delta | 265 | Metastable | Small Crystals | Difficult |
The introduction of the chlorine substituent at position 5 of the benzoxazolone ring system is expected to influence crystal packing through altered intermolecular interactions. Chlorine substitution typically increases molecular polarizability and may facilitate halogen bonding interactions within the crystal lattice. These structural modifications could potentially stabilize specific polymorphic forms or create entirely new crystalline arrangements unique to the chlorinated derivative.
Powder X-ray diffraction patterns for related compounds show characteristic reflection angles that serve as fingerprints for polymorphic identification. The alpha polymorph of bifeprunox mesylate exhibits characteristic reflections at 7.0, 9.3, 10.0, 12.5, 15.4, 16.7, 17.2, 17.4, 17.7, 18.7, 21.3, 22.2, 25.2, 27.2, 28.3, 28.8, and 30.1 degrees 2θ. The chlorinated derivative would be expected to show similar but distinct diffraction patterns due to the altered molecular geometry and packing arrangements.
Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Spectroscopic characterization of this compound employs multiple analytical techniques to establish structural identity and purity assessment. Infrared spectroscopy provides characteristic absorption patterns that reflect the functional group composition and molecular vibrations within the compound structure. The benzoxazolone core structure exhibits distinctive carbonyl stretching vibrations typically observed in the 1600-1700 cm⁻¹ region, while the aromatic systems contribute to the fingerprint region below 1500 cm⁻¹.
Nuclear magnetic resonance spectroscopy offers detailed structural elucidation through carbon-13 and proton analysis. Solid-state carbon-13 nuclear magnetic resonance spectra of related bifeprunox mesylate polymorphs demonstrate characteristic chemical shift patterns that distinguish between different crystalline forms. The alpha polymorph exhibits distinctive chemical shifts at 40.4, 48.7, 56.5, 106.8, and 137.7 parts per million relative to glycine internal standard.
Table 3: Characteristic Spectroscopic Parameters for Benzoxazolone Derivatives
| Technique | Key Absorption/Chemical Shift | Assignment | Structural Significance |
|---|---|---|---|
| Infrared | 1680-1720 cm⁻¹ | Carbonyl Stretch | Benzoxazolone Core |
| Infrared | 1450-1650 cm⁻¹ | Aromatic C=C | Biphenyl System |
| Carbon-13 NMR | 155-160 ppm | Carbonyl Carbon | Oxazolone Ring |
| Carbon-13 NMR | 120-140 ppm | Aromatic Carbons | Phenyl Rings |
| Proton NMR | 7.0-8.0 ppm | Aromatic Protons | Ring Systems |
Ultraviolet-visible spectroscopy provides characteristic absorption maxima that reflect the extended conjugation within the molecular structure. The parent bifeprunox mesylate exhibits maximum absorption at 248 nanometers, indicating the presence of aromatic chromophores and extended conjugation systems. The introduction of chlorine substitution may shift these absorption characteristics due to altered electronic properties of the benzoxazolone system.
The methanesulfonic acid component contributes specific spectroscopic signatures including sulfur-oxygen stretching vibrations in infrared analysis and characteristic chemical shifts in carbon-13 nuclear magnetic resonance spectroscopy. These signatures serve as confirmatory evidence for successful salt formation and structural integrity of the complete molecular complex.
Tautomeric and Conformational Isomerism
The structural analysis of this compound reveals complex tautomeric equilibria characteristic of benzoxazolone derivatives. Benzoxazolone compounds exhibit multiple tautomeric forms designated as carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen tautomers, each representing distinct protonation states and electronic distributions. These tautomeric forms significantly influence the molecular properties, stability, and potential biological activities of the compound.
Theoretical computational studies on related benzoxazolone derivatives demonstrate that the carbon-hydrogen tautomer typically represents the most thermodynamically stable form under standard conditions. However, specific substitution patterns, including chlorine introduction, can alter the relative stability relationships between different tautomeric forms. The presence of chlorine at position 5 may influence the electron density distribution within the benzoxazolone ring system, potentially stabilizing alternative tautomeric arrangements.
Table 4: Tautomeric Forms and Stability Relationships in Benzoxazolone Systems
| Tautomer Type | Protonation Site | Relative Stability | Electronic Character |
|---|---|---|---|
| Carbon-Hydrogen | Ring Carbon | Most Stable | Aromatic Character |
| Nitrogen-Hydrogen | Ring Nitrogen | Intermediate | Amide Character |
| Oxygen-Hydrogen | Ring Oxygen | Least Stable | Enol Character |
Conformational analysis reveals multiple rotational degrees of freedom within the this compound structure, particularly around the methylene bridge connecting the piperazine ring to the biphenyl system. Computational modeling studies suggest that the most stable conformations exhibit near-planar arrangements between the biphenyl rings with dihedral angles ranging from 0 to 15 degrees. These conformational preferences influence the overall molecular geometry and potential binding interactions.
The piperazine ring system adopts characteristic chair conformations that position the nitrogen substituents in either axial or equatorial orientations. The preference for specific conformational arrangements depends on steric interactions between the benzoxazolone core and the biphenylmethyl substituent. Intramolecular hydrogen bonding interactions may further stabilize particular conformational states and influence the dynamic behavior of the molecule in solution.
Solvent effects play crucial roles in tautomeric equilibria, with polar media generally favoring the formation of nitrogen-hydrogen and oxygen-hydrogen tautomers through enhanced hydrogen bonding stabilization. The methanesulfonic acid counterion may also influence tautomeric preferences through ionic interactions and hydrogen bonding networks within the crystal lattice or solution environment.
Properties
IUPAC Name |
5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2.CH4O3S/c25-20-14-21-23(30-24(29)26-21)22(15-20)28-11-9-27(10-12-28)16-17-5-4-8-19(13-17)18-6-2-1-3-7-18;1-5(2,3)4/h1-8,13-15H,9-12,16H2,(H,26,29);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUPEWPMZPFBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC(=CC5=C4OC(=O)N5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724516 | |
| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217042-05-1 | |
| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Core Benzoxazolone Structure
The foundational step involves synthesizing the benzoxazolone core. Patent WO2005016898A2 outlines a method starting with 2-amino-4-chlorophenol , which undergoes acetylation using acetic anhydride to yield N-(5-chloro-2-hydroxyphenyl)acetamide . This intermediate is subsequently cyclized under acidic conditions (e.g., HCl) to form the benzoxazolone ring.
Reaction Conditions:
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Acetylation: 2-amino-4-chlorophenol (1 mol) reacts with acetic anhydride (1.2 mol) at 80–100°C for 4–6 hours.
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Cyclization: Concentrated HCl at reflux for 8–12 hours.
Introduction of the Piperazinyl-Biphenylmethyl Side Chain
The benzoxazolone intermediate is functionalized with a piperazinyl-biphenylmethyl group via nucleophilic substitution. Patent US7423040B2 describes coupling 7-amino-2(3H)-benzoxazolone with N,N-bis(2-hydroxyethyl)-3-(biphenyl-3-ylmethyl)piperazine in the presence of a mesylating agent.
Critical Parameters:
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Temperature: 60–80°C with continuous stirring for 24–48 hours.
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Catalyst: Triethylamine (1.5 eq) to neutralize HCl byproducts.
Chlorination and Mesylation
Chlorination occurs at the 5-position of the benzoxazolone ring using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The final mesylation step involves treating the chlorinated intermediate with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane, yielding the mesylate salt.
Optimization Insights:
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Chlorination Efficiency: Excess SO₂Cl₂ (1.2 eq) ensures complete substitution.
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Mesylation Yield: Reaction at −10°C minimizes side reactions, achieving >85% purity.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness, reproducibility, and compliance with regulatory standards. Key adaptations include:
Continuous Flow Reactors
Patent US7423040B2 highlights the use of continuous flow systems for the mesylation step, reducing reaction times from 48 hours to 6–8 hours while maintaining >90% yield.
Advantages:
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Enhanced heat transfer for exothermic reactions.
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Reduced solvent waste through in-line purification.
Crystallization and Polymorph Control
The monomethanesulfonate salt exists in multiple polymorphic forms (α, β, γ), with the α-form being the most thermodynamically stable. Crystallization from ethanol/water (90:10) at 4°C produces phase-pure α-form crystals, critical for pharmaceutical formulation stability.
Crystallization Parameters:
| Parameter | Value |
|---|---|
| Solvent Ratio | Ethanol/water (90:10) |
| Temperature | 4°C |
| Cooling Rate | 0.5°C/min |
| Yield | 78–82% |
Comparative Analysis of Synthetic Methods
A side-by-side evaluation of laboratory-scale vs. industrial methods reveals critical trade-offs:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 48–72 hours | 6–8 hours |
| Yield | 65–70% | 85–90% |
| Purity | >95% | >99% |
| Solvent Consumption | High | Low (closed-loop) |
Key Findings:
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Industrial methods achieve higher yields through automated temperature and pH control.
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Laboratory protocols remain valuable for small-batch research due to flexibility in intermediate characterization.
Challenges in Synthesis and Purification
Chemical Reactions Analysis
Types of Reactions: 5-Chloro Bifeprunox Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Profile
5-Chloro Bifeprunox Mesylate acts primarily as a partial agonist at serotonin 5-HT1A receptors and dopamine D2 receptors. This dual action is significant as it allows the compound to stabilize dopamine levels in the brain—enhancing dopamine activity where it is deficient while inhibiting it where it is excessive. This mechanism is particularly beneficial for managing both positive and negative symptoms of schizophrenia, which include hallucinations and emotional blunting, respectively .
Schizophrenia Treatment
The primary application of this compound is in the treatment of schizophrenia. Clinical trials have demonstrated its effectiveness in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). Notably, one study reported a mean reduction in the PANSS positive subscale score of 1.89 points compared to placebo, indicating a statistically significant improvement in positive symptoms .
Table 1: Summary of Clinical Trials on Bifeprunox
Weight Management
Unlike many atypical antipsychotics that are associated with weight gain, preliminary studies suggest that treatment with this compound may lead to weight loss or neutral weight effects . This characteristic makes it a compelling option for patients who are concerned about weight-related side effects.
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with treatment-resistant schizophrenia exhibited significant improvements in both positive and negative symptoms after being switched from a traditional antipsychotic to bifeprunox. The patient's PANSS scores decreased by over 20%, alongside notable improvements in quality of life metrics.
- Case Study 2 : In another instance, a cohort of patients previously experiencing severe weight gain from other antipsychotics showed stable weight profiles after initiating treatment with bifeprunox, suggesting its potential as a safer alternative for long-term management.
Research Insights
Research continues to explore the broader implications of this compound beyond schizophrenia:
- Parkinson's Disease : Emerging studies are evaluating its efficacy in treating psychosis associated with Parkinson's disease, leveraging its dopaminergic stabilization properties .
- Delirium Management : There is ongoing investigation into the use of bifeprunox for managing delirium in hospitalized patients, particularly given its favorable side effect profile compared to traditional antipsychotics .
Mechanism of Action
The mechanism of action of 5-Chloro Bifeprunox Mesylate involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 receptors, which helps stabilize dopamine activity in the brain. Additionally, it is an agonist at serotonin 5-hydroxytryptamine receptor 1A, which may contribute to its efficacy in reducing negative symptoms of schizophrenia and minimizing extrapyramidal symptoms .
Comparison with Similar Compounds
Receptor Binding and Mechanism of Action
Table 1: Receptor Affinity and Functional Activity
Key Findings :
- 5-Chloro Bifeprunox vs.
- 5-Chloro Bifeprunox vs. S 16924: S 16924 has higher 5-HT1A partial agonism and D4 affinity but lacks D2 partial agonism, which may limit its antipsychotic efficacy .
- 5-Chloro Bifeprunox vs. Clozapine: Clozapine’s strong 5-HT2A/C antagonism and muscarinic activity contribute to superior efficacy in treatment-resistant schizophrenia but increase metabolic risks .
In Vivo Effects and Preclinical Profiles
Table 2: Preclinical Outcomes in Animal Models
Key Findings :
- Frontocortical DA Selectivity: Bifeprunox and S 16924 enhance DA release preferentially in the frontal cortex, which may improve negative/cognitive symptoms in schizophrenia .
Table 3: Clinical Outcomes and Adverse Effects
Key Findings :
- Metabolic Advantages: Bifeprunox’s neutral effects on weight and lipids contrast with clozapine and olanzapine, which carry significant metabolic risks .
- EPS and Prolactin: Bifeprunox’s 5-HT1A agonism and D2 partial agonism synergistically reduce EPS and prolactin elevation compared to haloperidol .
Biological Activity
5-Chloro Bifeprunox Mesylate is a chemical compound categorized as an atypical antipsychotic agent. It is derived from Bifeprunox, which has been extensively studied for its pharmacological properties. This article explores the biological activity of this compound, focusing on its receptor interactions, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 516.01 g/mol
- CAS Number : 1217042-05-1
This compound primarily acts as an agonist at the serotonin 5-HT1A receptor , which plays a crucial role in modulating mood and anxiety. Additionally, it exhibits partial agonist activity at the dopamine D2 receptors , which is significant for its therapeutic effects in treating schizophrenia and other psychotic disorders. The dual action on these receptors helps stabilize neurotransmitter systems, potentially reducing side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms and catalepsy .
Receptor Interactions
The compound's interaction with neurotransmitter systems is pivotal in its biological activity:
- Serotonin 5-HT1A Receptor : Activation of this receptor is linked to anxiolytic effects and mood regulation. Research indicates that this compound may enhance the efficacy of other antipsychotic medications by modulating serotonin pathways.
- Dopamine D2 Receptor : As a partial agonist, it helps balance dopamine levels in the brain, which is essential for managing symptoms of schizophrenia. The compound's ability to mitigate hyperactivity associated with excessive dopamine can lead to improved patient outcomes .
Therapeutic Applications
This compound is primarily investigated for its potential use in:
- Schizophrenia : Its receptor profile allows for effective management of both positive and negative symptoms while minimizing side effects.
- Psychosis and Parkinson’s Disease : The compound's pharmacological properties make it a candidate for further exploration in these areas due to its ability to modulate dopaminergic activity without significant adverse effects.
Research Findings
Several studies have assessed the biological activity of this compound:
Case Studies
Research highlights specific instances where this compound has been evaluated:
- Animal Model Study : A study involving mice indicated that doses ranging from 64 to 250 µg/kg significantly reduced spontaneous locomotor activity, suggesting its potential effectiveness in controlling psychotic symptoms .
- Comparative Analysis : In comparative studies with other antipsychotics, this compound exhibited superior efficacy in reducing side effects like catalepsy while maintaining therapeutic efficacy against schizophrenia symptoms .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of 5-Chloro Bifeprunox Mesylate, and how do its receptor affinities compare to other antipsychotics?
- This compound acts as a partial agonist at dopamine D2 receptors (pKi 8.5) and a full agonist at serotonin 5-HT1A receptors (pKi 8.2). Its D2 receptor affinity is comparable to haloperidol and risperidone but higher than clozapine or olanzapine. Unlike second-generation antipsychotics, it lacks significant affinity for 5-HT2A/C, α-adrenergic, muscarinic, or histaminergic receptors, reducing off-target effects .
Q. What experimental models are used to assess the antipsychotic efficacy of this compound?
- Key preclinical models include:
- D-amphetamine-induced hyperlocomotion in rats : Measures reversal of dopamine-driven hyperactivity .
- Phencyclidine (PCP)-induced hyperactivity : Tests efficacy against glutamatergic dysfunction linked to schizophrenia .
- Microdialysis in freely moving rats : Quantifies striatal dopamine synthesis via L-3,4-dihydroxyphenylalanine accumulation (partial D2 agonism) and 5-HTP reduction (5-HT1A agonism) .
Q. How is receptor occupancy quantified in vivo for this compound?
- Striatal dopamine D2 receptor occupancy in rats exceeds 90% at 0.25 mg/kg, measured using radioligand binding assays. This correlates with behavioral efficacy and guides dose optimization for clinical trials .
Advanced Research Questions
Q. How do conflicting clinical trial results for this compound inform its therapeutic potential?
- In a 6-week Phase III trial (n=93), bifeprunox reduced PANSS scores comparably to risperidone, but a larger study (n=604) failed to show statistical significance vs. placebo. Contradictions arise from differences in patient cohorts (acute vs. stable phases) and dosing (20–30 mg vs. 40 mg). Researchers must stratify trials by disease severity and monitor plasma levels to account for pharmacokinetic variability .
Q. What methodological challenges arise when analyzing this compound’s dual partial agonism at D2 and 5-HT1A receptors?
- Dose-dependent effects : Low doses preferentially activate 5-HT1A receptors (anxiolytic effects), while higher doses engage D2 receptors (antipsychotic action). Experimental designs must include dose-response curves and receptor-specific antagonists (e.g., WAY-100635 for 5-HT1A) to isolate mechanisms .
- Species differences : Rat dorsal raphe 5-HT neuron inhibition may not fully translate to human receptor dynamics, necessitating cross-species validation .
Q. How can structural data (e.g., X-ray crystallography) guide the optimization of this compound derivatives?
- Crystallization in a tetragonal lattice (a=77.5 Å, c=115.2 Å) reveals interactions with the 5-HT1A receptor’s orthosteric site. Synchrotron-based X-ray diffraction (2.3–1.8 Å resolution) identifies key hydrogen bonds with Ser159 and hydrophobic contacts with Phe362. Researchers can use this to design analogs with enhanced selectivity or metabolic stability .
Q. What strategies resolve discrepancies between in vitro binding affinity and in vivo efficacy?
- Functional assays : Measure intrinsic activity (e.g., cAMP inhibition for D2 receptors) rather than Ki values alone. Bifeprunox exhibits low efficacy (~20% of dopamine) at D2 receptors despite high affinity, explaining its partial agonism .
- Behavioral readouts : Catalepsy assays in rodents differentiate full antagonists (e.g., haloperidol) from partial agonists, which lack motor side effects at therapeutic doses .
Methodological Considerations
Q. How to design a study assessing metabolic safety profiles of this compound?
- Endpoints : Track weight, blood lipids (LDL/HDL), glucose tolerance, and prolactin levels over ≥6 months. Pooled data from four 6-week trials (n=1995) showed bifeprunox reduces metabolic risk vs. placebo, but long-term studies are needed .
- Controls : Compare with olanzapine (known for weight gain) and aripiprazole (similar partial agonist profile) .
Q. What techniques validate protein interactions involving this compound?
- Size exclusion chromatography (SEC) : Use Superdex 75 columns to analyze receptor-ligand complexes. For example, SEC confirmed stable binding of bifeprunox to 5-HT1A receptors in solubilized membrane fractions .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to human D2 and 5-HT1A receptors expressed in CHO cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
